molecular formula C9H4F3IN2S B13730812 2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine

2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13730812
M. Wt: 356.11 g/mol
InChI Key: OPMJXDUMOZATLA-UHFFFAOYSA-N
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Description

2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains iodine, sulfur, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-thiophenecarboxaldehyde, trifluoromethylpyrimidine, and iodine.

    Reaction Conditions: The reaction conditions often involve the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-4-(trifluoromethyl)pyrimidine: Lacks the thiophene ring.

    6-(2-Thienyl)-4-(trifluoromethyl)pyrimidine: Lacks the iodine atom.

    2-Iodo-6-(2-thienyl)pyrimidine: Lacks the trifluoromethyl group.

Uniqueness

2-Iodo-6-(2-thienyl)-4-(trifluoromethyl)pyrimidine is unique due to the presence of all three functional groups (iodine, thiophene, and trifluoromethyl), which can impart distinct chemical and physical properties.

Properties

Molecular Formula

C9H4F3IN2S

Molecular Weight

356.11 g/mol

IUPAC Name

2-iodo-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C9H4F3IN2S/c10-9(11,12)7-4-5(14-8(13)15-7)6-2-1-3-16-6/h1-4H

InChI Key

OPMJXDUMOZATLA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)I)C(F)(F)F

Origin of Product

United States

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